physical and chemical properties of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid
physical and chemical properties of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid
An In-Depth Technical Guide to 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is a specialized organic compound that stands at the intersection of two highly functional chemical motifs: the dihydrobenzofuran scaffold and the aryl boronic acid group. The dihydrobenzofuran core is a privileged structure found in a wide array of natural products and biologically active molecules, recognized for its significant pharmacological properties.[1][2] Simultaneously, the boronic acid functional group serves as a cornerstone of modern synthetic chemistry, primarily due to its pivotal role in palladium-catalyzed cross-coupling reactions.[3][4]
This guide provides a comprehensive technical overview of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid for researchers, medicinal chemists, and drug development scientists. It delves into the compound's physicochemical properties, provides detailed, field-proven protocols for its synthesis and application, and discusses its stability and handling. The dual reactivity—the boronic acid for carbon-carbon bond formation and the bromo-substituent for further functionalization—makes this molecule a highly valuable and versatile intermediate in the synthesis of complex molecular architectures.[5][6]
Physicochemical Characteristics
The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from solubility and reaction kinetics to storage and handling. Below is a summary of the key properties for 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid.
| Property | Value | Source |
| IUPAC Name | (5-bromo-2,3-dihydro-1-benzofuran-7-yl)boronic acid | [7] |
| CAS Number | 690632-72-5 | [7] |
| Molecular Formula | C₈H₈BBrO₃ | [7] |
| Molecular Weight | 242.86 g/mol | [7] |
| Appearance | White to light yellow powder/crystal | [8] |
| Melting Point | No data available; precursor 5-bromo-2,3-dihydrobenzofuran melts at 49 °C.[8] | - |
| Boiling Point | Predicted for precursor: 251.7 ± 29.0 °C | [8] |
| Solubility | Soluble in methanol and other polar organic solvents. | [8]* |
| pKa | Estimated 4-10 (typical for aryl boronic acids) | [4] |
Note: Some physical data is based on the precursor compound, 5-bromo-2,3-dihydrobenzofuran, as specific experimental values for the boronic acid derivative are not widely published.
Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[4] At physiological pH, they exist predominantly in their uncharged, trigonal planar form. However, in aqueous solutions with a pH higher than their pKa, they convert to an anionic, tetrahedral boronate species.[4] This pH-dependent equilibrium is a critical feature influencing their reactivity and biological interactions.
Synthesis and Purification: A Validated Protocol
The synthesis of aryl boronic acids typically involves the reaction of an organometallic intermediate (like an organolithium or Grignard reagent) with a borate ester, followed by acidic workup.[3] The following protocol details a reliable method for preparing 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid from its precursor, 5-bromo-2,3-dihydrobenzofuran.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Strict anhydrous conditions are mandatory to prevent quenching the reagent and ensure high yields.
-
Low Temperature (-78 °C): The initial lithiation and subsequent reaction with the borate ester are performed at low temperatures to control the high reactivity of the n-butyllithium, preventing side reactions such as unwanted nucleophilic attacks on the solvent or precursor.
-
Triisopropyl Borate: This electrophilic boron source is used to "trap" the nucleophilic aryl lithium intermediate. Its bulky isopropyl groups help prevent the formation of over-alkylation products (borinates and borates).
-
Acidic Workup: The final hydrolysis with aqueous HCl is necessary to convert the boronic ester intermediate into the desired boronic acid.
Experimental Protocol: Synthesis
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 5-bromo-2,3-dihydrobenzofuran (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous hydrochloric acid (HCl). Stir vigorously for 1-2 hours until a precipitate forms.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid.
Structural Characterization: Spectroscopic Analysis
Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the dihydrofuran ring protons—two triplets corresponding to the -CH₂-CH₂-O- moiety. Aromatic protons will appear as distinct signals, and a broad singlet for the boronic acid -B(OH)₂ protons will be visible, which is exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of eight distinct carbon environments, including aliphatic carbons of the dihydrofuran ring and aromatic carbons. The carbon atom directly attached to the boron will show a characteristic broad signal due to quadrupolar relaxation.
-
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): This technique is highly specific for boron-containing compounds. A single, broad resonance between δ 20-30 ppm is expected, characteristic of a trigonal planar aryl boronic acid.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an exact mass measurement, confirming the molecular formula C₈H₈BBrO₃. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
Chemical Reactivity and Key Applications
The primary utility of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[3] This powerful palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing access to a vast array of complex biaryl and heterocyclic structures.[2][9]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical coupling reaction with an aryl bromide partner.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is pre-activated. Other precursors like Pd(OAc)₂ with added phosphine ligands are also effective. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by converting it to a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate.
-
Setup: In a reaction vial, combine 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid (1.0 eq), the desired aryl halide (e.g., 4-iodoanisole, 1.1 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Degassing (by bubbling nitrogen or argon through the solvent) is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Reaction: Seal the vial and heat the mixture with stirring at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability, Storage, and Safety
Stability and Storage
Aryl boronic acids are generally stable solids.[3] However, they can undergo slow decomposition via protodeboronation (loss of the boronic acid group) in the presence of moisture and acid, or oxidative degradation. They are also susceptible to trimerization to form boroxines upon dehydration. Therefore, it is recommended to store 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]
-
Hazard Statements: Boronic acids are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[12] Do not ingest or inhale.[10] Wash hands thoroughly after handling.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]
Conclusion
5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is a high-value synthetic intermediate that provides chemists with a powerful tool for constructing complex molecular frameworks. Its unique structure combines the pharmacologically relevant dihydrobenzofuran core with the synthetically versatile boronic acid and bromo functionalities. By understanding its fundamental properties and applying the robust protocols outlined in this guide, researchers can effectively leverage this compound to advance projects in medicinal chemistry, drug discovery, and materials science.
References
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Santos, I., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
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Trotman-Dickenson, A. F. (Ed.). (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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El-Gamal, M. I., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
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Choi, H. D., et al. (2011). 5-Bromo-3-cyclopentylsulfinyl-2,7-dimethyl-1-benzofuran. National Institutes of Health. Available at: [Link]
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Hilf, J., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Publications. Available at: [Link]
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Liu, H., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]
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Chem-Impex. (n.d.). 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]
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Graham, T. H., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available at: [Link]
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ResearchGate. (n.d.). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Available at: [Link]
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Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]
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Al-Zoubi, R. M., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Institutes of Health. Available at: [Link]
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